Home > Products > Building Blocks P13422 > Pyrido[3,4-d]pyrimidin-4(3H)-one
Pyrido[3,4-d]pyrimidin-4(3H)-one - 19178-25-7

Pyrido[3,4-d]pyrimidin-4(3H)-one

Catalog Number: EVT-1190224
CAS Number: 19178-25-7
Molecular Formula: C7H5N3O
Molecular Weight: 147.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pyrido[3,4-d]pyrimidin-4(3H)-one belongs to a class of fused pyrimidine derivatives. It is characterized by a bicyclic structure that incorporates both pyridine and pyrimidine rings. The compound is notable for its role as a scaffold in drug discovery, particularly in the development of inhibitors targeting histone demethylases such as Jumonji C domain-containing proteins (KDMs) .

Synthesis Analysis

The synthesis of pyrido[3,4-d]pyrimidin-4(3H)-one can be accomplished through various methods:

  1. Cyclization of Precursors: One common method involves the cyclization of 4-amino-nicotinic acid or related compounds. For instance, treatment of 4-amino-nicotinic acid with appropriate amines under heating conditions can yield pyrido[3,4-d]pyrimidin-4(3H)-one derivatives .
  2. Palladium-Catalyzed Reactions: Another efficient route involves palladium-catalyzed coupling reactions followed by cyclization. This method allows for the introduction of various substituents at the C8 position of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold .
  3. Functionalization: Subsequent functionalization can be achieved through chlorination or amide formation, enhancing the compound's bioactivity .
Molecular Structure Analysis

The molecular structure of pyrido[3,4-d]pyrimidin-4(3H)-one can be described as follows:

  • Core Structure: The compound features a fused bicyclic system consisting of a pyridine ring and a pyrimidine ring.
  • Functional Groups: The presence of a carbonyl group at position 4 contributes to its reactivity and biological activity.
  • Geometric Configuration: The compound exhibits specific stereochemistry that influences its interaction with biological targets.

Crystallographic studies have provided insights into the spatial arrangement of atoms within the molecule, revealing how substituents at various positions can affect binding interactions with proteins .

Chemical Reactions Analysis

Pyrido[3,4-d]pyrimidin-4(3H)-one participates in several chemical reactions:

  1. Nucleophilic Substitution: The carbonyl group can undergo nucleophilic attack by amines or alcohols to form amides or esters.
  2. Reductive Amination: Aldehydes derived from this compound can react with amines in the presence of reducing agents to form substituted derivatives .
  3. Halogenation: Chlorination using phosphorus oxychloride is a common reaction that introduces halogen substituents at specific positions on the ring .
Mechanism of Action

The mechanism of action for pyrido[3,4-d]pyrimidin-4(3H)-one primarily involves its role as an inhibitor of histone demethylases. These enzymes are crucial for regulating gene expression through methylation states of histones. Pyrido[3,4-d]pyrimidin-4(3H)-one binds to the active site of these enzymes, disrupting their function and leading to altered methylation levels on histones . This modulation can influence cellular processes such as proliferation and differentiation.

Physical and Chemical Properties Analysis

Pyrido[3,4-d]pyrimidin-4(3H)-one exhibits several notable physical and chemical properties:

  • Molecular Formula: C7_7H6_6N2_2O
  • Molecular Weight: Approximately 134.14 g/mol
  • Solubility: The compound is typically soluble in organic solvents like dimethyl sulfoxide and methanol but may have limited solubility in water.
  • Stability: It is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance have been employed to characterize these properties further .

Applications

Pyrido[3,4-d]pyrimidin-4(3H)-one has significant applications in medicinal chemistry:

  1. Kinase Inhibitors: It serves as a scaffold for developing potent inhibitors against various kinases and demethylases involved in cancer progression .
  2. Antitumor Agents: Compounds derived from pyrido[3,4-d]pyrimidin-4(3H)-one have shown promising activity against tumor cell lines due to their ability to modulate epigenetic factors .
  3. Research Tool: As a chemical probe, it aids in studying histone modification dynamics and their implications in gene regulation .
Introduction to Pyrido[3,4-d]pyrimidin-4(3H)-one

Structural Characteristics and Nomenclature

The core structure consists of a pyrimidin-4(3H)-one ring fused with a pyridine ring at the [3,4-d] positions, yielding a planar, electron-deficient bicyclic system. Key structural features include:

  • Tautomerism: Exists in equilibrium between 3H (lactam) and 4H (hydroxy) tautomeric forms, with the lactam form predominating in physiological conditions [2].
  • Hydrogen Bonding: The lactam carbonyl (C4=O) and N3 nitrogen serve as hydrogen bond acceptors, while the N1 position can act as a hydrogen bond donor [10].
  • Substitution Patterns: Positions C2, C6, and C8 are common sites for chemical modification, each conferring distinct biological properties [4] [7].

Table 1: Fundamental Chemical Properties of Pyrido[3,4-d]pyrimidin-4(3H)-one

PropertyValueReference
Molecular FormulaC₇H₅N₃O [2]
Molecular Weight147.13 g/mol [2]
Melting Point305°C [2]
Predicted pKa2.95 ± 0.20 [2]
Calculated LogP0.73 [10]

Systematic nomenclature follows IUPAC conventions:

  • Core Name: Pyrido[3,4-d]pyrimidin-4(3H)-one (CAS Registry Number: 19178-25-7) [2]
  • Alternative Names: Include 3,4-dihydropyrido[3,4-d]pyrimidin-4-one, 1H-pyrido[3,4-d]pyrimidin-4-one, and pyrido[3,4-d]pyrimidin-4-ol, reflecting tautomeric forms and historical naming variations [2].

Historical Development and Early Synthetic Routes

The synthetic exploration of pyridopyrimidinones began in the mid-20th century. Ismail and Wibberley pioneered a classical approach starting from 4-aminonicotinic acid in 1967 :

  • Pyrido[4,3-d][1,3]oxazin-4-one Formation: 4-Aminonicotinic acid undergoes cyclodehydration with acetic anhydride to form the key oxazinone intermediate.
  • Nucleophilic Amination: The oxazinone reacts with amines (e.g., aniline, methylamine) at room temperature to yield 4-amidonicotinamides.
  • Thermal Cyclization: Heating the amidonicotinamide intermediates induces ring closure to pyrido[4,3-d]pyrimidin-4(3H)-ones.

Alternative pathways involve ethyl 4-amidonicotinate intermediates, demonstrating the scaffold's synthetic versatility . While these foundational methods established the structural feasibility of pyridopyrimidinones, they suffered from modest yields and limited functional group tolerance. Contemporary syntheses have optimized these routes through microwave-assisted cyclization and transition metal-catalyzed coupling reactions, enabling access to complex analogs required for structure-activity relationship studies [6].

Significance in Medicinal Chemistry and Drug Discovery

This scaffold has emerged as a critical pharmacophore in two primary therapeutic domains:

A. Kinase Inhibition for OncologyPyrido[3,4-d]pyrimidin-4(3H)-one derivatives serve as adenosine triphosphate-competitive inhibitors targeting tyrosine kinases:

  • Epidermal Growth Factor Receptor Inhibition: Structural analogs with C6 aromatic substitutions (e.g., 4-alkoxyanilines) demonstrate nanomolar inhibitory activity against epidermal growth factor receptor. These compounds exploit the hydrophobic back pocket of the adenosine triphosphate binding site through non-coplanar aromatic extensions, mimicking the binding mode of approved quinazoline-based drugs while offering improved physicochemical properties [3].
  • Dual Kinase Targeting: Incorporation of flexible C8 substituents enables simultaneous inhibition of epidermal growth factor receptor and human epidermal growth factor receptor 2, a strategy exemplified clinically by lapatinib. Derivatives with 4-methoxyphenyl extensions at C6 and phenylthiourea at C4 show synergistic binding interactions, overcoming resistance mutations in malignant cells [3].

Table 2: Medicinal Applications of Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

Biological TargetKey Structural ModificationsTherapeutic ApplicationReference
Epidermal Growth Factor ReceptorC6-(4-methoxyphenyl), C4-anilinoNon-small cell lung cancer [3]
KDM4A/KDM5 Histone DemethylasesC8-(4-(aminomethyl)phenyl) with cyclizationEpigenetic cancer therapy [4]
KDM4A/KDM5C2-methyl substitutionImproved metabolic stability [7]

B. Epigenetic Modulation via Jumonji Domain-Containing Histone Demethylase InhibitionThe scaffold's metal-chelating properties enable potent inhibition of Fe(II)/α-ketoglutarate-dependent histone demethylases:

  • KDM4/5 Subfamily Targeting: C8-substituted derivatives (e.g., compound 19a) exhibit dual inhibition of KDM4A (Ki = 0.004 μM) and KDM5B (Ki = 0.007 μM) by exploiting residue differences in histone substrate binding sites, particularly E169 and V313 in KDM4A. Conformational restriction of C8 substituents enhances selectivity and cellular permeability [4] [8].
  • Metabolic Optimization: Early lead compounds suffered from rapid aldehyde oxidase-mediated oxidation at C2, limiting bioavailability. Strategic C2-methyl or C2-chloro substitution abrogates this metabolic liability while maintaining sub-micromolar target engagement in cellular assays [7].

The pyrido[3,4-d]pyrimidin-4(3H)-one core continues to enable rational drug design through its capacity for targeted modifications at multiple positions, balancing potency, selectivity, and drug-like properties across diverse therapeutic targets.

Properties

CAS Number

19178-25-7

Product Name

Pyrido[3,4-d]pyrimidin-4(3H)-one

IUPAC Name

3H-pyrido[3,4-d]pyrimidin-4-one

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C7H5N3O/c11-7-5-1-2-8-3-6(5)9-4-10-7/h1-4H,(H,9,10,11)

InChI Key

QMOPAFMMLWUTKI-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1C(=O)NC=N2

Canonical SMILES

C1=CN=CC2=C1C(=O)N=CN2

Isomeric SMILES

C1=CN=CC2=C1C(=O)N=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.